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Compound Name: 8-Bromoimidazo[1,5-a]pyridine
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An In-Depth Technical Guide to the Chemical Properties of 8-Bromoimidazo[1,5-a]pyridine

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists,
and drug development professionals on the chemical properties, reactivity, and applications of
8-bromoimidazo[1,5-a]pyridine. This versatile heterocyclic building block is a cornerstone in
the synthesis of a wide array of functionalized molecules, particularly within the pharmaceutical
and materials science sectors.

Introduction: The Strategic Importance of the
Imidazo[1,5-a]pyridine Scaffold

The imidazo[1,5-a]pyridine core is a privileged heterocyclic motif in medicinal chemistry. Its
structure, a nitrogen-bridged bicyclic system, is recognized as a bioisostere of purine, enabling
it to interact with a multitude of biological targets. Derivatives of this scaffold have
demonstrated a vast range of biological activities, including antitumor, antibacterial, antiviral,
and anti-inflammatory properties[1][2].

The strategic placement of a bromine atom at the C8 position transforms the parent
heterocycle into a highly valuable and versatile synthetic intermediate. The 8-bromo substituent
serves as a robust and reactive handle, primarily for palladium-catalyzed cross-coupling
reactions, allowing for the precise and efficient introduction of diverse molecular complexity.
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This guide will elucidate the core chemical characteristics and synthetic utility of 8-
bromoimidazo[1,5-a]pyridine.

Core Physicochemical and Spectroscopic
Properties

Understanding the fundamental properties of 8-bromoimidazo[1,5-a]pyridine is critical for its
effective use in synthesis.

Physicochemical Data

The key physical and chemical identifiers for this compound are summarized below.

Property Value Reference
CAS Number 1052271-60-9 [3]
Molecular Formula C7HsBrN2 [3114]
Molecular Weight 197.03 g/mol [3]
Appearance White crystalline powder
Melting Point 190-195 °C
. Moderately soluble in polar
Solubility )
aprotic solvents (e.g., DMF)
SMILES BrC1=CC=CN2C1=CN=C2 [3]
YETMJIXPCEJHPRW-
InChlKey [4]

UHFFFAOYSA-N

Spectroscopic Profile

While detailed experimental spectra are substrate-dependent, the expected spectroscopic
characteristics are as follows:

e 1H NMR: The proton spectrum will show distinct signals for the five aromatic protons on the
bicyclic core. The protons on the pyridine ring will typically appear in the 6 7.0-8.5 ppm
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range, with coupling constants characteristic of their ortho, meta, and para relationships. The
protons on the imidazole ring will also have unique chemical shifts.

e 13C NMR: The carbon spectrum will display seven signals corresponding to the carbons of
the imidazo[1,5-a]pyridine core. The carbon atom bearing the bromine (C8) will have its
chemical shift influenced by the halogen's electronegativity and will be a key resonance to
identify.

e Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a
monobrominated compound, with two major peaks of nearly equal intensity ([M]+ and
[M+2]+) separated by two mass units (due to the 7°Br and 8!Br isotopes). Predicted m/z
values for common adducts include 196.97089 for [M+H]* and 218.95283 for [M+Na]*[4].

Synthesis and Handling
Synthetic Strategies

The synthesis of the imidazo[1,5-a]pyridine scaffold can be achieved through various
strategies, often involving the cyclization of substituted 2-aminomethylpyridines or tandem
reactions.[5][6] A common approach involves the condensation of a substituted pyridine with a
partner that provides the five-membered imidazole ring. For 8-bromoimidazo[1,5-a]pyridine
specifically, a plausible route involves the cyclization of a precursor such as N-((3-
bromopyridin-2-yl)methyl)formamide.
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Synthetic Pathway for 8-Bromoimidazo[1,5-a]pyridine

(S-Bromo-z-(aminomethyl)pyridine)

Formylation
(e.g., Ac20, HCOOH)

y
(N-((B-bromopyridin-2-y|)methy|)formamide)

Cyclodehydration
(e.g., POCI3)

8-Bromoimidazo[1,5-a]pyridine

Click to download full resolution via product page

Caption: A plausible synthetic workflow for 8-bromoimidazo[1,5-a]pyridine.

Storage and Safe Handling

Proper handling and storage are essential to maintain the integrity of the compound.

o Storage: The compound should be stored in a tightly sealed, amber glass bottle at 2-8 °C to
protect it from light and moisture.[3]

e Handling: 8-Bromoimidazo[1,5-a]pyridine is a mild skin irritant. Standard laboratory safety
precautions, including the use of protective eyewear, gloves, and a lab coat, are required. All
manipulations should be performed in a well-ventilated area or a chemical fume hood to
prevent inhalation of dust.
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Chemical Reactivity: A Hub for Molecular
Diversification

The true synthetic power of 8-bromoimidazo[1,5-a]pyridine lies in the reactivity of its C-Br
bond. This position is an ideal site for introducing a wide range of functional groups, primarily
through transition metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura
(Ar-B(OH)z)

Buchwald-Hartwig 8-Amino-imidazo[1,5-alpyridine
(R2NH) (C-N Bond)

8-Aryl-imidazo[1,5-a]pyridine
(C-C Bond)

Pd Catalyst, Base

8-Bromoimidazo[1,5-a]pyridine

Pd/Cu Catalyst, Base

8-Lithio-imidazo[1,5-a]pyridine
(Nucleophilic Intermediate)

Metal-Halogen Exchange
(n-BuLi)

Sonogashira
(RC=CH)

8-Alkynyl-imidazo[1,5-a]pyridine
(C-C Bond)
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Caption: Key chemical transformations of 8-bromoimidazo[1,5-a]pyridine.

Palladium-Catalyzed Cross-Coupling Reactions
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This class of reactions is the most prominent application for 8-bromoimidazo[1,5-a]pyridine,

providing reliable pathways to C-C, C-N, and C-O bonds.

Suzuki-Miyaura Coupling: This is a powerful method for forming C-C bonds by coupling the
bromide with an aryl or heteroaryl boronic acid (or ester). The reaction is typically catalyzed
by a palladium(0) complex in the presence of a base. This transformation is invaluable for
constructing complex biaryl structures, which are common motifs in kinase inhibitors and
other pharmaceuticals.[7]

Buchwald-Hartwig Amination: This reaction facilitates the formation of C-N bonds by coupling
the bromide with primary or secondary amines. It is a critical tool for installing amine
functionalities, which are key for modulating solubility, basicity, and receptor interactions in
drug candidates.

Sonogashira Coupling: This reaction creates a C-C triple bond by coupling the bromide with
a terminal alkyne. It is catalyzed by a combination of palladium and copper salts. The
resulting alkynyl products can be further functionalized or used as rigid linkers in molecular
design.

Detailed Experimental Protocol: Suzuki-Miyaura
Coupling

The following is a representative, field-proven protocol for the Suzuki-Miyaura cross-coupling

reaction.

Objective: To synthesize 8-(4-methoxyphenyl)imidazo[1,5-a]pyridine from 8-

bromoimidazo[1,5-a]pyridine and 4-methoxyphenylboronic acid.

Materials:

8-Bromoimidazo[1,5-a]pyridine (1.0 eq)
4-Methoxyphenylboronic acid (1.3 eq)
Palladium(ll) acetate (Pd(OAc)z, 0.02 eq)

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)
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o Potassium phosphate (KsPOas, 2.5 eq)
e Anhydrous 1,4-Dioxane

e Anhydrous Water

Protocol:

e Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add
8-bromoimidazo[1,5-a]pyridine, 4-methoxyphenylboronic acid, Pd(OAc)z, SPhos, and
KsPOa.

o Solvent Addition: Add anhydrous 1,4-dioxane and water (typically a 10:1 ratio) via syringe.
The solvent mixture should be degassed prior to use by bubbling with argon for 20-30
minutes.

o Reaction Execution: Seal the flask and heat the reaction mixture to 90-100 °C with vigorous
stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete
within 4-12 hours.

o Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl
acetate and wash with water, followed by brine.

 Purification: Dry the organic layer over anhydrous sodium sulfate (Na=S0Oa), filter, and
concentrate under reduced pressure. The crude product is then purified by flash column
chromatography on silica gel to yield the pure 8-(4-methoxyphenyl)imidazo[1,5-a]pyridine.

Self-Validation: The success of the protocol is validated by the complete consumption of the
starting bromide (monitored by LC-MS) and the appearance of the desired product mass.
Structural confirmation is achieved through *H NMR, 13C NMR, and high-resolution mass

spectrometry of the purified product.

Applications in Research & Development

The versatility of 8-bromoimidazo[1,5-a]pyridine makes it a valuable intermediate across
multiple scientific disciplines.
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Key Application Areas
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Caption: Major application pathways for 8-bromoimidazo[1,5-a]pyridine.

o Pharmaceutical Development: This is the primary application area. The imidazo[1,5-
a]pyridine scaffold enhances ATP competitive binding in many protein kinases, making it a
crucial component in the design of kinase inhibitors for oncology and immunology. The 8-
bromo position allows for the introduction of various aryl and heteroaryl groups to probe the
solvent-exposed regions of the ATP-binding pocket, optimizing potency and selectivity.

e Agrochemicals: The core structure is utilized in the development of selective herbicides that
target crucial plant enzyme systems, such as photosystem II.

e Materials Science: The rigid, aromatic nature of the imidazo[1,5-a]pyridine system makes it a
candidate for creating novel fluorescent polymers and organic light-emitting diode (OLED)
materials, where the pyridine structure contributes to desirable photoluminescent properties.

e Bioconjugation: The bromo functionality can be used as a handle in bioconjugation
chemistry, serving as a linker to attach the heterocyclic core to biomolecules.

Conclusion

8-Bromoimidazo[1,5-a]pyridine is more than a simple heterocyclic halide; it is a strategic
building block that provides a reliable and versatile entry point for the synthesis of complex,
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high-value molecules. Its robust reactivity in palladium-catalyzed cross-coupling reactions,
combined with the favorable biological properties of the imidazo[1,5-a]pyridine scaffold,
ensures its continued importance in drug discovery, materials science, and beyond. This guide
provides the foundational knowledge for researchers to confidently and effectively leverage the
unique chemical properties of this powerful synthetic intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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